molecular formula C7H5N3O2 B116723 3-azidobenzoic Acid CAS No. 1843-35-2

3-azidobenzoic Acid

Cat. No.: B116723
CAS No.: 1843-35-2
M. Wt: 163.13 g/mol
InChI Key: XBYIWVXXQSZTFY-UHFFFAOYSA-N
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Description

3-Azidobenzoic Acid is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzoic acid where the hydrogen atom at the meta position is replaced by an azide group. This compound is known for its applications in click chemistry and as a precursor in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

3-Azidobenzoic Acid is a biochemical used in proteomics research

Mode of Action

Azides, including 4-azidobenzoic acid, are known to be used in copper (i)-catalyzed azide-alkyne cycloaddition reactions . This suggests that this compound may interact with its targets through similar reactions, leading to changes at the molecular level.

Result of Action

Given its potential use in proteomics research , it may have effects on protein structure and function

Action Environment

It is known that the compound is a solid and should be stored at 4° c . This suggests that temperature could be an important environmental factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidobenzoic Acid can be synthesized through the diazotization of 3-aminobenzoic acid followed by a reaction with sodium azide. The process involves the following steps:

    Diazotization: 3-Aminobenzoic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azidobenzoic Acid undergoes various chemical reactions, including:

    Click Reactions: It participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form triazoles.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Click Reactions: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature or slightly elevated temperatures).

    Reduction: Lithium aluminum hydride or other suitable reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Click Reactions: Triazole derivatives.

    Reduction: 3-Aminobenzoic Acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Azidobenzoic Acid has several applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    4-Azidobenzoic Acid: Another azide derivative of benzoic acid with the azide group at the para position.

    2-Azidobenzoic Acid: Azide derivative with the azide group at the ortho position.

    3-Aminobenzoic Acid: Precursor to 3-Azidobenzoic Acid with an amino group instead of an azide.

Uniqueness: this compound is unique due to its meta-positioned azide group, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the compound’s chemical behavior and its suitability for specific applications in click chemistry and bioconjugation.

Properties

IUPAC Name

3-azidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIWVXXQSZTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301044888
Record name 3-Azidobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843-35-2
Record name 3-Azidobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301044888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azidobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-benzamide was prepared from 3-azido benzoic acid and N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methane-sulfonamide in the same manner as 3-azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-4-methyl-benzamide (Example 15). 3-Azido benzoic acid was prepared from 3-amino benzoic acid in the same manner as 3-azido-4-methyl benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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